molecular formula C22H23N3O2S B2780174 (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 370856-30-7

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2780174
CAS RN: 370856-30-7
M. Wt: 393.51
InChI Key: GOKDLZXVJRWXTO-CAPFRKAQSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is crucial for understanding its properties and interactions. Refer to the literature for the complete structural details.


Chemical Reactions Analysis

Investigating the reactivity of this compound is essential. Researchers have likely explored its reactions with various reagents, functional groups, and conditions. These studies provide insights into its potential applications and limitations.


Physical And Chemical Properties Analysis

Properties such as solubility, melting point, boiling point, and stability are essential for practical use. Consult relevant sources for comprehensive data on these aspects .

Scientific Research Applications

Applications in DNA Binding and Staining

The study of Hoechst 33258 and its analogues, which share structural similarities with the compound , highlights their use in binding to the minor groove of double-stranded B-DNA. These compounds are utilized for fluorescent DNA staining due to their ability to penetrate cells and bind with specificity to AT-rich sequences. This application is significant in plant cell biology for chromosome and nuclear staining, as well as in analyzing nuclear DNA content via flow cytometry (Issar & Kakkar, 2013).

Antioxidant Activity Determination

In the domain of antioxidant research, compounds with phenylpiperazine units, akin to the structure of interest, are evaluated using various assays. A comprehensive review on the analytical methods used in determining antioxidant activity outlines the significance of these methods, including tests based on the transfer of a hydrogen atom or an electron, in assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Design

The versatility of the N-phenylpiperazine scaffold, closely related to our compound of interest, is explored in the context of medicinal chemistry, especially for CNS disorders. This scaffold is recognized for its 'druglikeness' and is considered a starting point for rational drug design, suggesting a broad spectrum of potential therapeutic applications beyond CNS-related conditions (Maia, Tesch, & Fraga, 2012).

Mechanism of Action

Understanding how this compound interacts with biological targets is critical. Investigate its binding affinity, enzymatic inhibition, or other relevant mechanisms. Literature on this topic will shed light on its potential therapeutic applications .

Safety and Hazards

Assessing the safety profile of (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is crucial. Look for information on toxicity, handling precautions, and potential hazards in the literature .

properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKDLZXVJRWXTO-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

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